Pilosine
CAS No.: 13640-28-3
Cat. No.: VC21341727
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13640-28-3 |
---|---|
Molecular Formula | C16H18N2O3 |
Molecular Weight | 286.33 g/mol |
IUPAC Name | (3R,4R)-3-[(R)-hydroxy(phenyl)methyl]-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one |
Standard InChI | InChI=1S/C16H18N2O3/c1-18-10-17-8-13(18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14+,15-/m0/s1 |
Standard InChI Key | DZOVBAVEJYPSLL-CFVMTHIKSA-N |
Isomeric SMILES | CN1C=NC=C1C[C@H]2COC(=O)[C@H]2[C@H](C3=CC=CC=C3)O |
SMILES | CN1C=NC=C1CC2COC(=O)C2C(C3=CC=CC=C3)O |
Canonical SMILES | CN1C=NC=C1CC2COC(=O)C2C(C3=CC=CC=C3)O |
Chemical Structure and Properties
Pilosine is characterized by its distinctive chemical structure that contributes to its biological activity. With the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol, pilosine belongs to the imidazole alkaloid family . Its structure contains both an imidazole ring and a γ-lactone component, making it structurally related to pilocarpine but with distinct physicochemical properties.
Basic Properties
Table 1: Basic Properties of Pilosine
Property | Value |
---|---|
PubChem CID | 442869 |
Molecular Formula | C16H18N2O3 |
Molecular Weight | 286.33 g/mol |
Chemical Classification | Imidazole alkaloid |
Synonyms | Pilosine, 13640-28-3, UNII-H2K491WN88, H2K491WN88, PILOSINE [MI] |
Structural Characteristics
Pilosine possesses a unique structure among the imidazole alkaloids in Pilocarpus species. It contains an α-hydroxylbenzyl group instead of the ethyl substituent found at the C-2 position in the lactone ring of pilocarpine . This structural distinction contributes to its different pharmacological profile compared to other alkaloids in the same family.
The imidazole ring in pilosine plays a critical role in its biological activity, likely facilitating interactions with various biological targets, including enzymes and receptors. The lactone structure contributes to its stability and lipophilicity, influencing its pharmacokinetic properties.
Natural Sources and Distribution
Botanical Sources
Pilosine has been primarily identified in various species of the genus Pilocarpus (Rutaceae), with Pilocarpus microphyllus being the most significant source. Additionally, its presence has been reported in Cirsium japonicum, indicating its occurrence across different plant families .
Among the 16 known Pilocarpus species, alkaloids have only been described in eight species, with approximately one alkaloid per species . The distribution of pilosine within these species varies, with P. microphyllus containing the most well-documented quantities.
Seasonal Variation and Plant Distribution
Research using electrospray ionization mass spectrometry (ESI-MS) has demonstrated significant seasonal variation in the alkaloid profile of P. microphyllus . Pilosine has been found to be present mainly during autumn, whereas pilocarpine predominates in summer, and anhydropilosine is more abundant in winter . This seasonal variation suggests complex regulation of alkaloid biosynthesis in response to environmental conditions.
Within the plant itself, pilosine displays a non-uniform distribution. Analysis of different parts of P. microphyllus during summer revealed that pilosine and anhydropilosine were concentrated primarily in the intermediary leaves, while pilocarpine was present throughout the plant . This differential distribution may be related to the specific physiological roles of these alkaloids in plant defense and development.
Biosynthesis Pathways
Precursors and Biosynthetic Route
The biosynthesis of imidazole alkaloids in Pilocarpus species, including pilosine, is believed to originate from histidine as the primary precursor . Histidine serves as the source of the imidazole moiety in these alkaloids, with histidine ammonia-lyase (HAL) likely catalyzing the initial step in the pathway .
Research has suggested that the biosynthesis of pilocarpine and related alkaloids in P. microphyllus involves multiple pathways. Based on experimental evidence, scientists have proposed that there are three structurally related groups of alkaloids that differ in their distribution in plant tissues and respond differently to seasonal variations . These three groups could belong to intermediate, parallel, or competitive pathways for pilocarpine formation biosynthesis.
Analytical Methods for Identification
Several sophisticated analytical techniques have been employed to identify, quantify, and characterize pilosine in plant extracts and experimental samples.
Mass Spectrometry
Electrospray ionization mass spectrometry in positive ion mode [ESI(+)-MS] has been instrumental in analyzing the variation in imidazole alkaloid profiles, including pilosine, in different seasons and plant parts . The fingerprints obtained through this technique present consistent ions that can be further studied through tandem mass spectrometry (ESI-MS/MS and ESI-MS/MS/MS) and high-resolution mass spectrometry, enabling precise characterization of pilosine and related alkaloids .
Chromatographic Techniques
Ultra-high performance liquid chromatography coupled with mass spectrometry (UPLC-MS) has been successfully employed to monitor alkaloid levels, including pilosine, in P. microphyllus leaves following experimental treatments with selected alkaloids . This technique offers high sensitivity and selectivity, allowing researchers to track subtle changes in alkaloid content.
High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) has also been used to analyze and purify alkaloids from plant extracts, providing another powerful tool for pilosine identification and quantification .
Chemical Analysis Data
Principal component analysis (PCA) of data from ESI(+)-MS fingerprints has been utilized to discriminate between different alkaloid profiles in P. microphyllus extracts, demonstrating the seasonal variation in pilosine content compared to other alkaloids . This chemometric approach allows for the visualization of complex relationships between multiple alkaloids across different conditions.
Biological Activities
Anthelmintic Properties
One of the most significant biological activities of pilosine is its anthelmintic effect, particularly against Schistosoma mansoni, the parasite responsible for schistosomiasis . Research has demonstrated that pilosine exhibits activity against this parasitic worm, reducing the number of immature eggs produced by approximately 45.84% at a dosage of 100 mg/kg in experimental models . This effect was statistically significant (p < 0.001), highlighting pilosine's potential as a therapeutic agent against schistosomiasis.
The mechanism by which pilosine exerts its anthelmintic effects remains under investigation. Preliminary findings suggest it may interfere with the metabolic processes of parasites, leading to morphological changes in their tegument structure, which could impair reproductive capabilities and survival .
Pharmacological Properties
Table 2: Comparative Biological Activities of Pilosine and Related Alkaloids
Alkaloid | Anthelmintic Activity | Cytotoxicity | Notable Effects | Effective Concentration |
---|---|---|---|---|
Pilosine | Significant | Low | Reduces egg production in S. mansoni | 100 mg/kg |
Pilocarpine | Moderate | Moderate | Cholinergic effects; used in glaucoma treatment | - |
Epiisopilosine | Significant | Low | Effective against S. mansoni | 3.125 μg/mL |
Isopilosine | Significant | Low | Effective against S. mansoni | 500 μg/mL |
Epiisopiloturine | Significant | Low | Effective against S. mansoni | 300 μg/mL |
Recent computational studies have also investigated the potential of Pilocarpus microphyllus alkaloids, including pilosine, as inhibitors of the main protease (Mpro) of SARS-CoV-2 . These theoretical studies utilizing density functional theory (DFT) calculations and molecular docking techniques suggest that pilosine and related alkaloids may interact with various biological targets, expanding their potential therapeutic applications beyond antiparasitic effects.
Structure-Activity Relationships
Understanding the relationship between chemical structure and biological activity is crucial for developing more effective derivatives of natural compounds. In the case of pilosine, several structural features appear to influence its biological effects.
Critical Structural Elements
The imidazole ring present in pilosine is likely responsible for many of its biological activities. This heterocyclic structure can interact with various biological targets, including enzymes and receptors. The lactone moiety contributes to the compound's lipophilicity and membrane permeability, affecting its pharmacokinetic properties.
The presence of the α-hydroxylbenzyl group at C-2 in the lactone ring, which differentiates pilosine from pilocarpine, appears to influence its specificity toward certain biological targets . This structural feature may explain the distinct activity profile of pilosine compared to other imidazole alkaloids from the same genus.
Comparison with Isomers
Computational quantum chemistry studies have compared pilosine with its isomers, including epiisopilosine, isopilosine, and epiisopiloturine, revealing slight differences in their reactivity and stability . These studies have shown that the position of substituents and stereochemistry significantly impact the biological activity of these compounds.
For instance, epiisopilosine has demonstrated superior anthelmintic activity compared to pilosine and isopilosine, suggesting that the spatial arrangement of functional groups plays a crucial role in determining efficacy against parasitic targets .
Future Research Directions
Despite significant advances in understanding pilosine, several areas require further investigation to fully exploit its therapeutic potential and understand its biochemical role.
Exploration of Additional Therapeutic Applications
Given pilosine's favorable safety profile and demonstrated anthelmintic activity, investigating its potential against other parasitic diseases and exploring additional therapeutic applications is warranted. The structural similarity to pilocarpine, which has established medical uses, suggests that pilosine might possess unexplored pharmacological activities worth investigating.
Development of Synthetic Derivatives
Based on the understanding of structure-activity relationships, designing and synthesizing pilosine derivatives with enhanced efficacy or improved pharmacokinetic properties represents an important research avenue. Such derivatives could potentially address limitations of the natural compound while maintaining or improving its therapeutic effects.
Sustainable Production Methods
Considering the endangered status of many Pilocarpus species due to overharvesting, developing sustainable methods for pilosine production is crucial. This could involve optimizing extraction procedures, establishing cultivation practices for source plants, or developing biotechnological approaches for alkaloid production through cell cultures or engineered microorganisms .
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